![molecular formula C12H16O2 B13524065 1-(4-Ethoxy-2-methylphenyl)propan-2-one CAS No. 90617-64-4](/img/structure/B13524065.png)
1-(4-Ethoxy-2-methylphenyl)propan-2-one
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Overview
Description
1-(4-Ethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethoxy-2-methylphenyl)propan-2-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethoxy-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxy-2-methylphenyl)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Ethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)propan-2-one: Lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)propan-2-one: Lacks the ethoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Biological Activity
1-(4-Ethoxy-2-methylphenyl)propan-2-one, a compound belonging to the class of ketones, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group and a methyl group attached to a phenyl ring, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group in the ketone structure can engage in hydrogen bonding, while the ethoxy group may influence lipophilicity, enhancing membrane permeability. Its interactions are hypothesized to involve:
- Receptor Binding : Potential agonist or antagonist activity at specific receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.
- Antioxidant Activity : Scavenging of free radicals due to the presence of the phenolic structure.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. A comparative analysis demonstrated its effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It was observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various ketones, including this compound, highlighted its superior activity against Gram-positive bacteria compared to conventional antibiotics. The study involved:
- Methodology : Agar well diffusion method.
- Findings : The compound showed a zone of inhibition greater than 20 mm against S. aureus.
Case Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema when treated with this compound compared to control groups.
Properties
CAS No. |
90617-64-4 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-ethoxy-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-11(8-10(3)13)9(2)7-12/h5-7H,4,8H2,1-3H3 |
InChI Key |
FLXVCGVZWRSVIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)C |
Origin of Product |
United States |
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